molecular formula C21H27O3P B8207013 (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B8207013
M. Wt: 358.4 g/mol
InChI Key: GGPKISOMMZBCPQ-UHFFFAOYSA-N
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Description

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chemical compound known for its unique structure and properties It is a member of the benzoxaphosphole family, characterized by the presence of a phosphorus atom within a heterocyclic ring

Preparation Methods

The synthesis of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves the reaction of tert-butylphenol with dimethoxybenzene in the presence of a phosphorus-containing reagent. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the benzoxaphosphole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used .

Comparison with Similar Compounds

Similar compounds to (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole include other benzoxaphosphole derivatives, such as:

  • 3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • (S)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • ®-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

These compounds share similar structural features but may differ in their stereochemistry or specific substituents. The uniqueness of this compound lies in its specific tert-butyl and dimethoxyphenyl groups, which can influence its reactivity and applications .

Properties

IUPAC Name

3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKISOMMZBCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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